molecular formula C15H12Br2O2 B290584 4-Ethylphenyl 2,5-dibromobenzoate

4-Ethylphenyl 2,5-dibromobenzoate

Cat. No. B290584
M. Wt: 384.06 g/mol
InChI Key: XYBDOUXZHLJKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 2,5-dibromobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has two bromine atoms attached to the benzene ring. In

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2,5-dibromobenzoate is not fully understood. However, it is believed to act by disrupting the membrane integrity of microorganisms and insects, leading to their death.
Biochemical and Physiological Effects:
4-Ethylphenyl 2,5-dibromobenzoate has been found to have low toxicity levels in mammals. However, it may cause skin and eye irritation upon contact. It has also been found to have an inhibitory effect on the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Ethylphenyl 2,5-dibromobenzoate in lab experiments is its low toxicity levels in mammals. This makes it a safer alternative to other compounds that may have harmful effects on laboratory animals. However, its inhibitory effect on the growth of certain microorganisms may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 4-Ethylphenyl 2,5-dibromobenzoate. One potential area of research is its use as a disinfectant or pesticide. Further studies could investigate its effectiveness against different types of microorganisms and insects. Another potential area of research is its use in drug development. The compound's antimicrobial properties may make it a potential candidate for the development of new antibiotics. Additionally, the compound's mechanism of action could be further investigated to better understand its effects on microorganisms and insects.

Synthesis Methods

The synthesis of 4-Ethylphenyl 2,5-dibromobenzoate involves the reaction of 4-ethylphenol with 2,5-dibromobenzoyl chloride in the presence of a catalyst such as pyridine. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

4-Ethylphenyl 2,5-dibromobenzoate has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial properties and has been studied for its potential use as a disinfectant. It has also been studied for its potential use as a pesticide due to its insecticidal properties.

properties

Molecular Formula

C15H12Br2O2

Molecular Weight

384.06 g/mol

IUPAC Name

(4-ethylphenyl) 2,5-dibromobenzoate

InChI

InChI=1S/C15H12Br2O2/c1-2-10-3-6-12(7-4-10)19-15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3

InChI Key

XYBDOUXZHLJKBV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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